2-(1H-imidazol-1-yl)-1-phenylethanol

Description

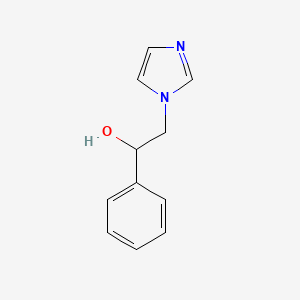

Structure

3D Structure

Propriétés

IUPAC Name |

2-imidazol-1-yl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9,11,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWZHQAXJSJOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946984 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24155-47-3 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-ethanol, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Basic Properties of 2-(1H-imidazol-1-yl)-1-phenylethanol

Abstract

This technical guide provides a comprehensive examination of the basic properties of 2-(1H-imidazol-1-yl)-1-phenylethanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the structural features that govern its basicity, with a detailed analysis of the imidazole moiety. We present a reasoned estimation of its acid dissociation constant (pKa) and discuss its solubility characteristics. Furthermore, this guide offers detailed, field-proven protocols for the experimental determination of its pKa using potentiometric titration and UV-Vis spectrophotometry, designed for researchers and scientists in the pharmaceutical industry. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.

Introduction: The Significance of 2-(1H-imidazol-1-yl)-1-phenylethanol in Drug Discovery

2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives are key intermediates in the synthesis of various biologically active molecules. The imidazole ring, a common scaffold in medicinal chemistry, imparts a range of properties to parent molecules, including the ability to act as a proton acceptor and donor, and to coordinate with metal ions in biological systems.[1] Derivatives of this compound have shown promise as antifungal and antiprotozoal agents, often targeting metalloenzymes.[2][3] Understanding the basic properties of this core structure is paramount for optimizing its pharmacokinetic and pharmacodynamic profiles. The imidazole moiety is a polar and ionizable group that can enhance the solubility and bioavailability of drug candidates.[2]

This guide will delve into the fundamental basic properties of 2-(1H-imidazol-1-yl)-1-phenylethanol, providing a theoretical framework and practical methodologies for its characterization.

Molecular Structure and its Influence on Basicity

The basicity of 2-(1H-imidazol-1-yl)-1-phenylethanol is primarily attributed to the imidazole ring. Imidazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[4][5]

-

As a Base: The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) is available for protonation. The pKa of the conjugate acid of imidazole is approximately 7.0, making it significantly more basic than pyridine.[4][5] This enhanced basicity is due to the resonance stabilization of the resulting imidazolium cation, where the positive charge is delocalized over both nitrogen atoms.[4]

-

As an Acid: The N-H proton on the N-1 nitrogen can be abstracted, with a pKa of around 14.5.[5] However, in the context of biological systems, the basic nature of the imidazole ring is of greater significance.

The 1-phenylethanol substituent at the N-1 position of the imidazole ring is expected to have a modest influence on the basicity of the N-3 nitrogen. The substituent is attached via a methylene bridge, which will primarily exert a weak electron-withdrawing inductive effect, potentially slightly decreasing the pKa of the conjugate acid compared to unsubstituted imidazole.

Protonation Site

The primary site of protonation in 2-(1H-imidazol-1-yl)-1-phenylethanol under physiological conditions is the N-3 nitrogen of the imidazole ring. The lone pair on this nitrogen is not involved in the aromatic sextet and is therefore readily available to accept a proton.

The hydroxyl group of the phenylethanol moiety is significantly less basic and will not be protonated under normal aqueous conditions. In fact, the hydroxyl proton is weakly acidic, with an estimated pKa well above 14, similar to other alcohols.[5]

Physicochemical Properties: pKa and Solubility

This estimated pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form. This has important implications for its solubility, membrane permeability, and interaction with biological targets.

Solubility Profile

-

Aqueous Solubility: The presence of the polar imidazole ring and the hydroxyl group suggests that 2-(1H-imidazol-1-yl)-1-phenylethanol will exhibit some solubility in water. Its solubility is expected to be pH-dependent. In acidic solutions (pH < pKa), the molecule will be protonated, forming a more water-soluble salt. As the pH increases above the pKa, the neutral, less soluble form will predominate. The related compound, 1-phenylethanol, has a water solubility of 1.95 g/L.[6] Given the addition of the polar imidazole group, the aqueous solubility of the target compound is likely to be higher, especially at acidic pH.

-

Organic Solubility: The phenyl ring and the overall carbon framework suggest good solubility in a range of organic solvents such as ethanol, methanol, and DMSO.[7][8]

Lipophilicity: LogP and LogD

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. For an ionizable compound like 2-(1H-imidazol-1-yl)-1-phenylethanol, the distribution coefficient (LogD) is a more relevant parameter as it considers the partitioning of all species (neutral and ionized) at a given pH.

The LogP of this molecule is predicted to be moderately lipophilic. However, its LogD will be significantly lower at pH values below its pKa due to the increased aqueous solubility of the protonated form. Understanding the LogD profile is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10]

The interplay between pKa, LogP, and LogD is critical in drug design. A common strategy is to balance these properties to achieve optimal oral bioavailability.[11]

Experimental Determination of pKa

To obtain a precise pKa value, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.[12]

A solution of the compound is titrated with a strong acid or base. The pH is measured after each addition of the titrant, and the data is plotted as pH versus the volume of titrant added. The pKa is the pH at which the compound is half-neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

2-(1H-imidazol-1-yl)-1-phenylethanol

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Volumetric flasks and pipettes

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of 2-(1H-imidazol-1-yl)-1-phenylethanol.

-

Dissolve the compound in a known volume (e.g., 50 mL) of 0.1 M KCl solution. The KCl is used to maintain a constant ionic strength throughout the titration. If solubility is an issue, a small, known amount of a co-solvent like methanol can be used, but the pKa will then be for that specific solvent mixture.

-

-

Titration Setup:

-

Place the analyte solution in a beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with standardized 0.1 M HCl solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the HCl titrant in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.

-

Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the volume at which it is maximal.

-

The pKa is equal to the pH at the half-equivalence point (Veq/2).

-

-

Why CO₂-free water? Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which can interfere with the titration of a weak base.

-

Why constant ionic strength? The activity coefficients of ions are dependent on the ionic strength of the solution. Maintaining a constant ionic strength ensures that the measured pH is a true reflection of the hydrogen ion concentration.

-

Why a derivative plot? The equivalence point can be difficult to determine accurately from the titration curve alone. The first derivative plot shows a distinct peak at the equivalence point, allowing for a more precise determination.

Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that have a chromophore near the ionization site and for which only small amounts of the compound are available.[13]

The UV-Vis absorption spectrum of many ionizable compounds changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

-

2-(1H-imidazol-1-yl)-1-phenylethanol

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 10) and constant ionic strength.

-

UV-Vis spectrophotometer with quartz cuvettes or a 96-well plate reader.

-

Calibrated pH meter.

-

Volumetric flasks and pipettes.

-

Preparation of Solutions:

-

Prepare a stock solution of 2-(1H-imidazol-1-yl)-1-phenylethanol in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with accurately known pH values covering the range around the expected pKa (e.g., pH 5 to 8).

-

-

Spectral Acquisition:

-

For each buffer solution, prepare a sample by adding a small, constant amount of the stock solution to a known volume of the buffer. The final concentration of the compound should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.

-

Identify an analytical wavelength where the difference in absorbance between the protonated and neutral forms is maximal.

-

-

Absorbance Measurements:

-

Measure the absorbance of each sample at the selected analytical wavelength.

-

-

Data Analysis:

-

Plot the absorbance versus pH.

-

The pKa can be determined from the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] Where:

-

A is the absorbance at a given pH.

-

A_B is the absorbance of the basic (neutral) form (at high pH).

-

A_A is the absorbance of the acidic (protonated) form (at low pH).

-

-

A plot of log[(A - A_B) / (A_A - A)] versus pH will give a straight line with a slope of -1 and a y-intercept equal to the pKa. Alternatively, the pKa is the pH at which the absorbance is the average of A_A and A_B.

-

-

Why constant ionic strength? As with potentiometric titration, this ensures consistent activity coefficients.

-

Why a chromophore near the ionization site? The change in the electronic environment upon protonation or deprotonation must affect the chromophore to induce a change in the UV-Vis spectrum.

-

Why a 96-well plate reader? This allows for high-throughput pKa determination, which is advantageous in a drug discovery setting.[13]

Visualizations

Acid-Base Equilibrium of 2-(1H-imidazol-1-yl)-1-phenylethanol

Caption: Acid-base equilibrium of the imidazole moiety.

Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for potentiometric pKa determination.

Conclusion

The basic properties of 2-(1H-imidazol-1-yl)-1-phenylethanol, governed by its imidazole ring, are critical to its function as a scaffold in drug development. With an estimated conjugate acid pKa in the range of 6.5-7.0, this compound will be partially protonated at physiological pH, influencing its solubility, lipophilicity, and biological interactions. This guide has provided the theoretical underpinnings of these properties and detailed, robust protocols for their experimental determination. Accurate characterization of the pKa and solubility of this and related molecules is a foundational step in the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

-

Liu, G., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o152. [Link]

-

De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry, 113, 28-33. [Link]

-

Taylor, M. S., & Zalatan, J. G. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6649. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 795, Imidazole. [Link]

-

Wikipedia contributors. (2023, December 29). Imidazole. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6054, 2-Phenylethanol. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7409, 1-Phenylethanol. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

Ríos-Martínez, C., & Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(7), 552–556. [Link]

-

Wikipedia contributors. (2023, November 27). 1-Phenylethanol. In Wikipedia, The Free Encyclopedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Harnessing the Power of Imidazole: 2-(1H-Imidazol-1-yl)ethanol in Advanced Polymer Synthesis. [Link]

-

Cambridge MedChem Consulting. (2019). LogD. [Link]

-

Avdeef, A. (2012). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference? [Link]

-

De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Request PDF. [Link]

-

Chemistry Guru. (n.d.). Comparing Basicity of Imidazole, Phenylamine and Amide. [Link]

-

Todorova, N., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]

-

Zhang, Y., et al. (2011). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. [Link]

-

Khan, I., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s540-s549. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

De Vita, D., et al. (2012). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed. [Link]

-

Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). [Link]

-

ResearchGate. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Potentiometric Titration of an Unknown Weak Acid. [Link]

-

YouTube. (2021). Measurement of pKa by Potentiometry. [Link]

-

Frontiers. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. [Link]

-

RSC Publishing. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. [Link]

-

ResearchGate. (n.d.). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. [Link]

- Wermuth, C. G., & Aldous, D. J. (Eds.). (2015). The practice of medicinal chemistry. Academic press.

-

RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. [Link]

-

NIH. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. [Link]

-

Solubility of Things. (n.d.). 1-Phenylethanol. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

Sources

- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 8. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

2-(1H-imidazol-1-yl)-1-phenylethanol chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-(1H-imidazol-1-yl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Core Azole Scaffold

2-(1H-imidazol-1-yl)-1-phenylethanol is a pivotal chemical entity, serving as a foundational scaffold in medicinal chemistry. Its structure, which combines a phenyl group, a hydroxyl functional group, and an imidazole ring, is a key pharmacophore in a multitude of active pharmaceutical ingredients (APIs), most notably in the class of azole antifungal agents.[1][2] These compounds function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane.[3] The stereochemistry of the 1-phenylethanol moiety is often crucial, with different enantiomers exhibiting vastly different levels of biological activity and potency.[4]

This guide provides a comprehensive technical overview of the structure, properties, and, most importantly, the analytical methodologies required for the robust characterization of 2-(1H-imidazol-1-yl)-1-phenylethanol. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the causality behind experimental choices—to ensure a self-validating and trustworthy analytical framework for research and GMP environments.

Chemical Structure and Physicochemical Properties

The molecule's architecture is defined by a central two-carbon chain. One carbon is part of a methylene bridge to a nitrogen atom of the imidazole ring, while the adjacent carbon is a chiral center, bonded to a hydroxyl group and a phenyl ring.

Caption: 2D structure of 2-(1H-imidazol-1-yl)-1-phenylethanol.

This unique combination of a hydrophobic phenyl group, a hydrogen-bonding alcohol, and an iron-coordinating imidazole ring underpins its utility in drug design.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂N₂O | - |

| Average Molecular Weight | 188.23 g/mol | - |

| Monoisotopic Molecular Weight | 188.09496 g/mol | - |

| logP (Predicted) | 1.3 - 1.6 | [5][6] |

| pKa (Strongest Acidic) | ~14.8 (Alcoholic OH) | [6] |

| pKa (Strongest Basic) | ~6.5 (Imidazole N) | - |

| Polar Surface Area | 41.59 Ų | [6] |

| Rotatable Bond Count | 3 | [6] |

Synthesis, Impurities, and the Imperative of Stereocontrol

A common and logical synthetic pathway involves a two-step process. First, an α-haloketone, such as 2-bromo-1-phenylethanone, undergoes nucleophilic substitution with 1H-imidazole to form the ketone intermediate, 2-(1H-imidazol-1-yl)-1-phenylethanone. Subsequently, the keto group is reduced to a secondary alcohol using a reducing agent like sodium borohydride.[1]

Caption: General synthetic workflow for 2-(1H-imidazol-1-yl)-1-phenylethanol.

Causality in Analysis: Understanding this synthesis is critical for the analytical scientist. Potential process-related impurities include unreacted starting materials (imidazole, bromoacetophenone), the ketone intermediate, and over-reduction byproducts. A robust analytical method must be able to resolve the final product from these potential contaminants.

Furthermore, the reduction step typically yields a racemic mixture. Given that the antifungal activity of derivatives can be highly stereospecific—with one enantiomer being up to 500 times more active than the other—the ability to separate and quantify the individual enantiomers is not just an academic exercise; it is a regulatory and clinical necessity.[4]

Comprehensive Analytical Characterization

A multi-technique approach is required for the unequivocal identification, purity assessment, and chiral analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR provides definitive structural information by probing the magnetic environments of ¹H and ¹³C nuclei.

Expertise & Causality: For a molecule with aromatic and heteroaromatic rings, ¹H NMR is invaluable. The chemical shifts of the imidazole protons are highly diagnostic, confirming the N-substitution pattern. The diastereotopic protons of the methylene group adjacent to the chiral center often appear as a complex multiplet (an ABX system), providing further structural confirmation.

Expected ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Imidazole H-2 | ~7.5 - 7.6 (s) | ~137 |

| Imidazole H-4/H-5 | ~6.9 - 7.1 (m) | ~129, ~119 |

| Phenyl Protons | ~7.2 - 7.4 (m) | ~141 (C-ipso), ~126-129 |

| Methine (CH-OH) | ~5.0 (dd) | ~72 |

| Methylene (CH₂-Im) | ~4.1 - 4.3 (m) | ~55 |

| Hydroxyl (OH) | Variable (br s) | - |

Note: Values are approximate and can vary based on solvent and concentration.[7][8]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (~298 K).

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is essential for confirming the molecular weight and providing structural clues through fragmentation analysis.

Expertise & Causality: Electrospray ionization (ESI) in positive ion mode is the preferred method for this molecule due to the basicity of the imidazole nitrogen, which is readily protonated to form a stable [M+H]⁺ ion. The fragmentation pattern is predictable: the most common losses are water (H₂O) from the alcohol and cleavage of the bond between the benzylic carbon and the methylene carbon, yielding characteristic fragments.

Expected Mass Spectrometry Data (ESI+)

| Ion | Expected m/z | Description |

| [M+H]⁺ | 189.10 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 171.09 | Loss of water |

| [C₈H₉O]⁺ | 121.07 | Fragment from cleavage adjacent to CH₂ |

| [C₇H₇]⁺ | 91.05 | Tropylium ion |

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC Method: Inject the sample onto a C18 reverse-phase column. Use a simple gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes. The formic acid aids in the ionization process.

-

MS Detection: Direct the LC eluent into the ESI source. Acquire mass spectra in positive ion scan mode over a range of m/z 50-300.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound and identify the molecular ion and key fragments.[9]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.

Expertise & Causality: The IR spectrum provides a quick quality control check. The presence of a broad O-H stretch confirms the alcohol, while the aromatic C-H and C=C stretches confirm the phenyl ring. The absence of a strong C=O stretch (around 1680-1700 cm⁻¹) is a critical indicator that the ketone intermediate has been successfully reduced.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100 - 3500 (broad) | O-H | Stretch |

| 3000 - 3100 | Aromatic C-H | Stretch |

| 2850 - 3000 | Aliphatic C-H | Stretch |

| ~1600, ~1490, ~1450 | Aromatic C=C | Stretch |

| 1000 - 1250 | C-N, C-O | Stretch |

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Chiral Analysis

HPLC is the primary tool for determining the purity, quantifying the compound, and resolving the enantiomers.

Trustworthiness: A validated HPLC method is a self-validating system. System suitability tests (e.g., peak symmetry, resolution, and repeatability) performed before each run ensure that the chromatographic system is performing as expected, guaranteeing the reliability of the results.

Caption: HPLC workflows for purity and chiral analysis.

-

System: HPLC with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: Start at 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in 50:50 ACN/Water to a concentration of ~0.5 mg/mL.

-

Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the peak area of the main component divided by the total area of all peaks.

-

System: HPLC with UV detector.

-

Column: Chiral stationary phase, e.g., Daicel Chiralcel OD-H or similar cellulose-based column (4.6 x 250 mm, 5 µm).[10]

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA), typically in a ratio between 95:5 and 80:20 (v/v). The exact ratio must be optimized to achieve baseline resolution.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm (where the phenyl group absorbs strongly).[10]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve racemic sample and individual enantiomer standards (if available) in the mobile phase to a concentration of ~0.5 mg/mL.

-

Analysis: Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Principles of Analytical Method Validation

For drug development, any analytical procedure must be validated to demonstrate its suitability for its intended purpose. This is a regulatory requirement mandated by agencies like the FDA and guided by the International Council for Harmonisation (ICH).[11][12]

Key Validation Parameters for the HPLC Purity Method:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by running blanks, impurity-spiked samples, and showing that the main peak is spectrally pure using a photodiode array (PDA) detector.[13]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is tested by preparing a series of standards at different concentrations (e.g., 50% to 150% of the target concentration) and plotting the peak area response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). Results are expressed as the relative standard deviation (%RSD).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content), providing an indication of its reliability during normal usage.

Conclusion

The comprehensive analysis of 2-(1H-imidazol-1-yl)-1-phenylethanol is a multi-faceted process that forms the bedrock of its development as a pharmaceutical intermediate. From the definitive structural confirmation by NMR and MS to the critical assessment of chemical and chiral purity by validated HPLC methods, each technique provides a vital piece of the analytical puzzle. For the drug development professional, a deep, mechanistic understanding of these analytical choices is not merely procedural but is fundamental to ensuring the quality, safety, and efficacy of the final therapeutic product.

References

-

Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed enantioselective acetylation of 1-phenylethanol in ionic liquids. Tetrahedron: Asymmetry, 15(22), 3595-3599. Available at: [Link]

-

De Vita, D., et al. (2020). Synthesis and Antifungal Activity of a New Series of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives. Molecules, 25(15), 3457. Available at: [Link]

-

Martins, M., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 8(9), 431. Available at: [Link]

-

De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. Available at: [Link]

-

P. aeruginosa Metabolome Database. (2018). 2-phenylethanol (PAMDB120153). PAMDB. Available at: [Link]

-

Leighty, M. R., & Casero, R. A. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 89(6), 789-791. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing the Power of Imidazole: 2-(1H-Imidazol-1-yl)ethanol in Advanced Polymer Synthesis. Available at: [Link]

-

FooDB. (2010). Showing Compound 1-Phenylethanol (FDB010561). FooDB. Available at: [Link]

-

ResearchGate. (n.d.). Active pharmaceutical ingredients (APIs) based on imidazole or indolyl-derived imidazole scaffolds. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... Available at: [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

-

Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

-

ResearchGate. (2020). ¹H NMR spectra of 1-phenylethanol oxidation... Available at: [Link]

-

Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(1H-Imidazol-1-yl)ethanol|Research Chemical [benchchem.com]

- 4. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P. aeruginosa Metabolome Database: 2-phenylethanol (PAMDB120153) [pseudomonas.umaryland.edu]

- 6. Showing Compound 1-Phenylethanol (FDB010561) - FooDB [foodb.ca]

- 7. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. demarcheiso17025.com [demarcheiso17025.com]

2-(1H-imidazol-1-yl)-1-phenylethanol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-(1H-imidazol-1-yl)-1-phenylethanol

Authored by: A Senior Application Scientist

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives. This class of compounds has demonstrated significant therapeutic potential, particularly as antifungal and antiprotozoal agents. The core of their activity lies in the targeted inhibition of a critical enzyme in sterol biosynthesis, a pathway essential for the viability of many pathogenic organisms. This document will delve into the primary molecular target, the specific biochemical interactions, structure-activity relationships, and potential secondary mechanisms. Furthermore, it will outline key experimental protocols for evaluating the efficacy and mechanism of these compounds, providing a robust framework for researchers in the field.

Introduction: The Therapeutic Promise of Imidazole-Based Compounds

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Compounds incorporating this heterocycle have shown a wide range of biological activities, including antifungal, antiprotozoal, antibacterial, and even anticancer properties.[1][2] The 2-(1H-imidazol-1-yl)-1-phenylethanol framework serves as a cornerstone for a promising class of therapeutic agents. Notably, derivatives of this parent structure have exhibited potent antifungal activity against various Candida species, in some cases surpassing the efficacy of established drugs like fluconazole.[3][4] Their therapeutic potential also extends to kinetoplastid diseases, with demonstrated activity against protozoan parasites such as Trypanosoma cruzi.[5][6]

Primary Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The principal mechanism by which 2-(1H-imidazol-1-yl)-1-phenylethanol and its analogs exert their antimicrobial effects is through the inhibition of sterol 14α-demethylase, a crucial cytochrome P450 (CYP) enzyme also known as CYP51.[4][5][6]

The Critical Role of CYP51 in Pathogen Viability

CYP51 is a key enzyme in the biosynthesis of essential sterols that are vital components of fungal and protozoal cell membranes.[6] In fungi, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol. Ergosterol is the primary sterol in fungal cell membranes, where it regulates membrane fluidity, permeability, and the function of membrane-bound enzymes.[7] In protozoa like Trypanosoma cruzi, CYP51 is indispensable for the production of endogenous sterols necessary for their survival and virulence.[5][6] Disruption of this enzymatic activity leads to the depletion of essential sterols and the accumulation of toxic sterol intermediates, ultimately compromising the structural integrity and function of the cell membrane, leading to growth inhibition and cell death.

Molecular Interaction with the CYP51 Active Site

The inhibitory action of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives is mediated by the coordination of the imidazole ring with the heme iron atom in the active site of CYP51.[1][8] Specifically, the lone pair of electrons on the N3 atom of the imidazole ring forms a coordinate bond with the ferric (Fe³⁺) heme iron.[1] This interaction prevents the binding of the natural substrate, lanosterol, and disrupts the catalytic cycle of the enzyme.

The phenylethanol portion of the molecule also plays a crucial role in orienting the compound within the hydrophobic active site of CYP51, contributing to its binding affinity and inhibitory potency.[5]

Caption: Inhibition of CYP51 by 2-(1H-imidazol-1-yl)-1-phenylethanol.

Structure-Activity Relationships (SAR)

The therapeutic efficacy of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives is highly dependent on their chemical structure.

Impact of Ester and Carbamate Derivatives

The synthesis of various aromatic ester and carbamate derivatives has been shown to significantly enhance antifungal activity.[3] These modifications can improve the compound's pharmacokinetic properties and its interaction with the CYP51 active site.

| Compound Type | Modification | Relative Activity | Reference |

| Ester Derivatives | Aromatic biphenyl esters | More active than fluconazole | [3] |

| Carbamate Derivatives | Varied substitutions | Potent antifungal activity | [3] |

Stereochemistry and Biological Activity

Stereoisomerism plays a critical role in the biological activity of these compounds. The separation of racemic mixtures has revealed that the (-) enantiomers are significantly more potent than the (+) enantiomers, with some studies reporting up to a 500-fold difference in activity.[3] This highlights the specific stereochemical requirements for optimal binding to the CYP51 active site.

Potential Secondary Mechanisms of Action

While CYP51 inhibition is the primary mechanism, other factors may contribute to the overall biological effect of these compounds.

Membrane Disruption by the Phenylethanol Moiety

The 2-phenylethanol (PEA) component of the molecule possesses inherent antimicrobial properties. Alcohols, due to their amphipathic nature, can insert into the lipid bilayer of cell membranes.[9] This insertion can disrupt the hydrophobic interactions between lipid molecules, leading to an increase in membrane fluidity and a decrease in membrane order.[9] This disruption of membrane integrity can impair the function of membrane-bound proteins and contribute to cell death. Studies on PEA have shown that it can inhibit a range of bacteria and that it targets mitochondria and the nucleus in fungal cells.[10][11]

Inhibition of Other Cytochrome P450 Enzymes

It is well-established that imidazole-containing compounds can inhibit various cytochrome P450 enzymes, not just CYP51.[12][13] This non-selective inhibition can lead to drug-drug interactions in a clinical setting. However, it also opens up possibilities for repurposing these compounds for other therapeutic applications, such as anticancer therapy, where the inhibition of specific CYPs can be beneficial.[2]

Experimental Protocols for Mechanistic and Efficacy Studies

To evaluate the mechanism and efficacy of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the following experimental workflows are recommended.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of the CYP51 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant CYP51 enzyme, a suitable buffer, and the substrate (e.g., lanosterol).

-

Inhibitor Addition: Add varying concentrations of the 2-(1H-imidazol-1-yl)-1-phenylethanol derivative to the reaction mixture.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a cofactor, such as NADPH.

-

Incubation: Incubate the reaction at a controlled temperature for a specific duration.

-

Reaction Termination and Analysis: Stop the reaction and quantify the formation of the product or the depletion of the substrate using methods like HPLC or LC-MS/MS.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives represent a potent class of antimicrobial agents with a well-defined primary mechanism of action: the inhibition of sterol 14α-demethylase (CYP51). The imidazole moiety is key to its inhibitory activity through coordination with the heme iron of the enzyme. Structure-activity relationship studies have demonstrated that modifications to the parent structure can significantly enhance its efficacy. While CYP51 inhibition is the primary target, potential secondary mechanisms, such as membrane disruption, may also contribute to the overall therapeutic effect. The experimental protocols outlined in this guide provide a solid foundation for further research and development of these promising compounds.

References

-

De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. [Link]

-

ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. [Link]

-

Weber, F. J., & de Bont, J. A. (1996). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Imidazole. [Link]

-

Scipione, L., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

-

Hutzler, J. M., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed - NIH. [Link]

-

CABI Digital Library. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. [Link]

-

Hutzler, J. M., et al. (2006). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. American Chemical Society. [Link]

-

Liu, J., et al. (2014). Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. BMC Microbiology, 14, 242. [Link]

-

Vanden Bossche, H., et al. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 5(Supplement_8), S539-S549. [Link]

-

Ferreira, J. F., et al. (2016). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Molecules, 21(11), 1509. [Link]

-

Hutzler, J. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. PubMed. [Link]

-

ResearchGate. (n.d.). (PDF) Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. [Link]

-

ResearchGate. (n.d.). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review | Request PDF. [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(1H-Imidazol-1-yl)ethanol|Research Chemical [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Multifaceted Biological Profile of 2-(1H-imidazol-1-yl)-1-phenylethanol: A Technical Guide for Drug Discovery

Foreword: The Enduring Potential of Imidazole Scaffolds in Modern Therapeutics

The imidazole nucleus represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant drugs. Within this broad class, the 2-(1H-imidazol-1-yl)-1-phenylethanol framework has emerged as a particularly promising starting point for the discovery of novel bioactive compounds. This technical guide provides an in-depth exploration of the biological activities associated with this core structure, with a primary focus on its well-established antifungal properties and burgeoning potential in other therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven experimental insights, and provides detailed protocols to facilitate further investigation and innovation.

The Antifungal Prowess of 2-(1H-imidazol-1-yl)-1-phenylethanol and its Derivatives

The most extensively documented biological activity of 2-(1H-imidazol-1-yl)-1-phenylethanol and its analogs is their potent antifungal efficacy, particularly against opportunistic pathogens such as Candida species.[1][2] The rise of fungal infections, coupled with increasing resistance to existing antifungal agents, underscores the urgent need for new and effective treatments.[1]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Like other azole antifungals, compounds based on the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold exert their effect by disrupting the integrity of the fungal cell membrane.[3][4][5] The primary molecular target is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][3][4] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.

The imidazole nitrogen atom (N3) of the drug binds to the heme iron atom in the active site of CYP51, while the substituted phenyl group interacts with the enzyme's lipophilic pocket. This binding inhibits the demethylation of lanosterol, the precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[6][7]

Caption: Antifungal mechanism of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

Structure-Activity Relationship (SAR) and Potency

Research has demonstrated that modifications to the core 2-(1H-imidazol-1-yl)-1-phenylethanol structure can significantly impact antifungal potency. A notable strategy has been the synthesis of aromatic ester and carbamate derivatives.[2]

-

Esterification: The introduction of various ester groups at the hydroxyl position has yielded compounds with significantly enhanced antifungal activity compared to the parent alcohol. For instance, aromatic biphenyl ester derivatives have shown greater potency than the widely used antifungal drug fluconazole.[2]

-

Chirality: The stereochemistry of the molecule is a critical determinant of its biological activity. Studies have shown that the levorotatory (-) isomers of certain derivatives are substantially more active than their dextrorotatory (+) counterparts, in some cases by a factor of up to 500.[2] This highlights the importance of stereoselective synthesis or chiral separation in the development of these compounds.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can influence the compound's interaction with the active site of CYP51.

The table below summarizes the in vitro antifungal activity of selected 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives against various Candida species.

| Compound | R-Group (at hydroxyl) | Fungal Strain | MIC (µg/mL) | Reference |

| (-)-15 | Biphenyl-4-carboxylate | Candida parapsilosis | 0.08 | [1] |

| Candida albicans | 0.125 | [1] | ||

| Candida krusei | 0.125 | [1] | ||

| Candida tropicalis | 0.27 | [1] | ||

| 19 | Not specified in abstract | Candida glabrata (resistant) | 0.25 | [1] |

| (-)-6a | 4-Fluorophenyl ester | Candida krusei | 30x more active than fluconazole | [2] |

| (-)-6b | Not specified in abstract | Candida krusei | 90x more active than fluconazole | [2] |

| 6c | Not specified in abstract | Candida albicans (mean) | 1.7 ± 1.4 | [2] |

| Non-albicans Candida spp. (mean) | 1.9 ± 2.0 | [2] | ||

| 2-Phenylethanol | None (parent alcohol) | Candida spp. | 800-3200 | [8][9] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Expanding Therapeutic Horizons: Beyond Antifungal Activity

While the antifungal properties of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold are well-established, the broader class of imidazole-containing compounds exhibits a wide spectrum of biological activities, suggesting potential applications in other therapeutic areas.[1]

Anticancer Potential

Imidazole derivatives are being actively investigated as potential anticancer agents.[10][11] Their mechanisms of action in cancer cells are diverse and can include:

-

Inhibition of Cytochrome P450 Enzymes: Similar to their antifungal mechanism, some imidazoles can inhibit CYP enzymes that are overexpressed in certain tumors.[3][4]

-

Disruption of Microtubule Dynamics: Certain imidazole-based compounds can interfere with the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12]

-

Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death through various signaling pathways.[12]

While specific studies on the anticancer activity of 2-(1H-imidazol-1-yl)-1-phenylethanol are not extensively detailed in the provided search results, the known anticancer potential of the broader imidazole class warrants further investigation of this specific scaffold.[1][10][11]

Antiprotozoal Activity

A study has specifically explored the efficacy of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.[13] The rationale for this investigation lies in the fact that, like fungi, protozoa such as Trypanosoma and Leishmania species rely on CYP51 for sterol biosynthesis, making it a viable drug target.[13]

Molecular docking studies have been employed to model the binding of these compounds to the protozoal CYP51 enzyme, providing a basis for understanding their activity and for the rational design of more potent inhibitors.[13]

Antibacterial Activity

The antibacterial potential of imidazole-containing compounds has also been recognized.[1] Nitroimidazole derivatives, for instance, are effective against a range of anaerobic bacteria.[14] While some studies on hydroxyimidazole derivatives have shown limited or no activity against common bacterial strains, structural modifications have been suggested to enhance their efficacy.[15] The bacteriostatic action of the related compound 2-phenylethanol has been linked to its ability to disrupt bacterial membrane structure.[16]

Methodologies for Biological Evaluation: A Practical Guide

To facilitate further research and development of 2-(1H-imidazol-1-yl)-1-phenylethanol-based compounds, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[17][18][19]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungal strain. Following incubation, the plates are examined for visible growth, and the MIC is determined as the lowest concentration of the compound that inhibits growth.

Detailed Protocol:

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.

-

Prepare a suspension of the fungal colonies in sterile saline or water.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Further dilute the suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum size (typically 0.5-2.5 x 10^3 CFU/mL).[19]

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform a serial two-fold dilution of the stock solution in the broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

-

Include a positive control (fungal inoculum without the test compound) and a negative control (broth medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[20][21]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture a suitable mammalian cell line (e.g., human dermal fibroblasts for assessing general toxicity, or a specific cancer cell line for anticancer screening) in the appropriate growth medium.

-

Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan formation.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Workflow for the MTT Cytotoxicity Assay.

Concluding Remarks and Future Directions

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold represents a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent antifungal activity, often exceeding that of established drugs like fluconazole, by effectively targeting the fungal-specific enzyme CYP51. The pronounced stereoselectivity observed in these compounds underscores the importance of chiral chemistry in optimizing their therapeutic potential.

Beyond their antifungal efficacy, the broader biological activities associated with the imidazole nucleus, including anticancer and antiprotozoal effects, suggest that the 2-(1H-imidazol-1-yl)-1-phenylethanol framework is ripe for further exploration. Future research should focus on:

-

Expansion of the Structure-Activity Relationship: Synthesizing and screening a wider range of derivatives to further refine the structural requirements for optimal activity against various fungal, cancer, and protozoal targets.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions and downstream signaling pathways affected by these compounds in different biological contexts.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and toxicological profiles.

By leveraging the methodologies and insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold, paving the way for the development of next-generation medicines to address pressing global health challenges.

References

-

Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Available at: [Link]

-

Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

-

Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Available at: [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. Available at: [Link]

-

IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. Available at: [Link]

-

Imidazoles as potential anticancer agents. PMC. Available at: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed. Available at: [Link]

-

Mechanisms of action of the antimycotic imidazoles. PubMed. Available at: [Link]

-

Imidazoles as potential anticancer agents. MedChemComm (RSC Publishing). Available at: [Link]

-

A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH. Available at: [Link]

-

Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

-

Antibacterial Activity of Hydroxyimidazole Derivatives. Asian Journal of Pharmacy and Technology. Available at: [Link]

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

-

In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Available at: [Link]

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. NIH. Available at: [Link]

-

Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Available at: [Link]

-

Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. Available at: [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

-

Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis. ResearchGate. Available at: [Link]

-

In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]

-

Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. YouTube. Available at: [Link]

-

Anti-Tumoral Effects of a (1H-Pyrrol-1-Yl)Methyl-1H- Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Usiena air. Available at: [Link]

-

Antifungal activity of ethanol and methanol extracts from Ageratum conyzoides L. against Fusarium oxysporum. Horizon e-Publishing Group. Available at: [Link]

-

2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a novel, nonmutagenic antibacterial with specific activity against anaerobic bacteria. PubMed. Available at: [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. Available at: [Link]

-

Antifungal. Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. youtube.com [youtube.com]

- 6. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal - Wikipedia [en.wikipedia.org]

- 8. Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajptonline.com [ajptonline.com]

- 16. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ifyber.com [ifyber.com]

- 19. journals.asm.org [journals.asm.org]

- 20. ijprajournal.com [ijprajournal.com]

- 21. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antiprotozoal Potential of 2-(1H-imidazol-1-yl)-1-phenylethanol Analogues

Abstract

Protozoal infections, such as Chagas disease, leishmaniasis, and human African trypanosomiasis, continue to pose a significant global health burden, exacerbated by the limitations of current therapies and emerging drug resistance.[1] The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous antifungal, antihypertensive, and antiprotozoal medications.[2][3] This guide provides a comprehensive technical overview of a specific subclass, 2-(1H-imidazol-1-yl)-1-phenylethanol analogues, as promising antiprotozoal agents. We will explore the core mechanism of action, rational design principles, synthetic methodologies, and the critical pipeline for in vitro evaluation, including activity and cytotoxicity screening. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of novel anti-infective agents.

The Molecular Target: Exploiting a Vulnerability in Protozoan Sterol Biosynthesis

The efficacy of azole-based compounds, including the 2-(1H-imidazol-1-yl)-1-phenylethanol series, is rooted in their ability to disrupt a crucial biochemical pathway in protozoa: the biosynthesis of essential sterols.[4]

The Role of Sterol 14α-demethylase (CYP51)

In many protozoan parasites, as in fungi, the integrity of the cell membrane depends on specific sterols, such as ergosterol.[5] A key enzyme in the production of these sterols is Sterol 14α-demethylase , a cytochrome P450-dependent enzyme universally referred to as CYP51 .[4][6] This enzyme is vital for the survival and proliferation of these pathogens, making it an outstanding target for therapeutic intervention.[6]

Mechanism of Inhibition

The imidazole moiety is the critical pharmacophore responsible for the biological activity. The nitrogen atom at the 3-position (N3) of the imidazole ring has a high affinity for the ferric iron atom within the heme prosthetic group located in the active site of CYP51.[2] This coordination bond effectively blocks the enzyme's catalytic activity. The inhibition of CYP51 disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and a depletion of essential sterols. This cascade ultimately compromises the parasite's cell membrane integrity, increases its permeability, and results in cell death.[4]

Caption: Mechanism of action for imidazole analogues targeting CYP51.

Synthesis and Chemical Strategy

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol analogues is typically achieved through a straightforward and robust synthetic route, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. The Debus-Radziszewski reaction is a proven method for synthesizing imidazole derivatives.[7]

General Synthetic Protocol

A common and effective approach involves a two-step process:

-

Epoxide Formation: A substituted acetophenone is first halogenated, typically using bromine, to yield a phenacyl bromide derivative. This intermediate is then reacted with imidazole in a suitable solvent (e.g., acetonitrile, DMF) to produce a 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate.

-

Reduction to Alcohol: The carbonyl group of the ethanone intermediate is subsequently reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol). This step yields the final 2-(1H-imidazol-1-yl)-1-phenylethanol product.

Caption: A representative synthetic pathway for target analogues.

In Vitro Evaluation: A Step-by-Step Guide

A rigorous and systematic in vitro evaluation is fundamental to identifying promising lead compounds. This process involves determining a compound's potency against the target parasite and its toxicity to mammalian cells.

Antiprotozoal Activity Screening

The goal is to determine the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces parasite viability by 50%. A lower IC₅₀ value indicates higher potency.

Protocol: High-Throughput In Vitro Assay for Trypanosoma cruzi [8]

-

Parasite Culture: Use a reporter gene-expressing strain of T. cruzi (e.g., expressing β-galactosidase or a fluorescent protein like tdTomato) for simplified quantification.[8] Culture the parasites in an appropriate medium (e.g., LIT medium) at 28°C.

-

Assay Plate Preparation: Serially dilute the test compounds in duplicate or triplicate in a 96-well microtiter plate. Include a positive control (e.g., benznidazole) and a negative control (vehicle, e.g., DMSO).

-

Infection: Add host cells (e.g., L6 myoblasts) to each well and allow them to adhere. Subsequently, add the cultured parasites to infect the host cells.

-

Compound Addition: Add the serially diluted compounds to the corresponding wells.

-

Incubation: Incubate the plates for a defined period (e.g., 4-7 days) under appropriate conditions (e.g., 37°C, 5% CO₂).

-

Quantification: Measure the parasite viability. For fluorescent strains, this can be done by reading the fluorescence intensity.[8] For other strains, a colorimetric substrate (e.g., CPRG for β-galactosidase strains) is added, and the absorbance is measured.

-